Isopropyl cyclobutanecarboxylate

Description

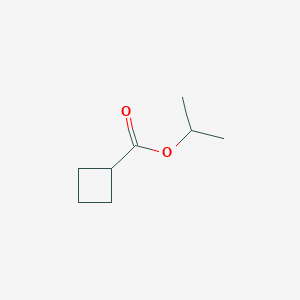

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

propan-2-yl cyclobutanecarboxylate |

InChI |

InChI=1S/C8H14O2/c1-6(2)10-8(9)7-4-3-5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

DSGZFARTPKZBBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1CCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isopropyl Cyclobutanecarboxylate and Its Analogues

Direct Esterification Approaches: Mechanistic Studies and Catalytic Advancements

Direct esterification, particularly the Fischer-Speier esterification, is a fundamental method for synthesizing isopropyl cyclobutanecarboxylate (B8599542). This approach involves the reaction of cyclobutanecarboxylic acid with isopropanol (B130326) in the presence of an acid catalyst. masterorganicchemistry.com

Esterification of Cyclobutanecarboxylic Acid with Isopropanol

The reaction between cyclobutanecarboxylic acid and isopropanol is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, isopropanol is typically used in excess. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isopropanol. masterorganicchemistry.comlibretexts.org A tetrahedral intermediate is formed, which then undergoes a proton transfer. Subsequently, a molecule of water is eliminated, and deprotonation of the resulting intermediate yields the final product, isopropyl cyclobutanecarboxylate, and regenerates the acid catalyst. masterorganicchemistry.com

Recent studies have explored various activating reagents to enhance the efficiency of this process. For instance, titanium tetrachloride (TiCl₄) has been utilized to facilitate the direct esterification of carboxylic acids with secondary alcohols like isopropanol. mdpi.com In one study, the reaction of phenylacetic acid with isopropanol in the presence of TiCl₄ yielded isopropyl phenylacetate (B1230308) with a 70% yield after approximately 10 hours. mdpi.com This method involves the in situ formation of an activated carboxylic acid derivative that readily reacts with the alcohol. mdpi.com

Heterogeneous and Homogeneous Catalysis in this compound Synthesis

Both heterogeneous and homogeneous catalysts are employed to facilitate the synthesis of this compound, each offering distinct advantages. rsc.org

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are known for their high activity and selectivity under mild reaction conditions. rsc.orgnih.gov Common homogeneous catalysts for esterification include mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com These catalysts are effective but can be difficult to separate from the reaction mixture and may cause corrosion issues. nih.gov More advanced homogeneous catalysts, such as certain transition metal complexes, have been developed to offer greater control over the reaction. nih.govdntb.gov.ua For example, hafnium(IV) catalysts have been shown to be effective for direct esterification under mild conditions without the need to remove the water byproduct. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant benefits in terms of easy separation from the product and potential for recycling. rsc.orgjbiochemtech.com This simplifies the purification process and can lead to more cost-effective and environmentally friendly production. While they may sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts, research is ongoing to develop more efficient solid catalysts. rsc.org Examples of heterogeneous catalysts include solid acids like zeolites, ion-exchange resins, and supported metal oxides. These materials are stable and can often withstand higher temperatures. jbiochemtech.com

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | H₂SO₄, TsOH, Metal Complexes masterorganicchemistry.comnih.gov | High activity and selectivity, mild reaction conditions. rsc.orgnih.gov | Difficult to separate, potential for corrosion and waste generation. nih.gov |

| Heterogeneous | Zeolites, Ion-exchange resins, Supported metal oxides jbiochemtech.com | Easy separation and recycling, high stability. rsc.orgjbiochemtech.com | May have lower activity and selectivity, can require higher temperatures. rsc.orgjbiochemtech.com |

Transesterification Pathways Involving Cyclobutanecarboxylate Esters

Transesterification is an alternative route to this compound, involving the conversion of another cyclobutanecarboxylate ester (e.g., methyl or ethyl cyclobutanecarboxylate) by reaction with isopropanol. This reaction is also an equilibrium process and is typically catalyzed by an acid or a base. mdpi.com

Mechanistic Investigations of Transesterification Reactions

The mechanism of transesterification depends on the type of catalyst used.

Acid-catalyzed transesterification: The reaction begins with the protonation of the carbonyl oxygen of the starting ester. This is followed by a nucleophilic attack from the isopropanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (e.g., methanol (B129727) or ethanol) yield the desired isopropyl ester. jbiochemtech.com

Base-catalyzed transesterification: A strong base deprotonates the isopropanol to form an isopropoxide ion. This alkoxide then acts as a nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate. The intermediate then collapses, eliminating the original alkoxide and forming this compound. jbiochemtech.com

Catalyst Development for Efficient Transesterification Routes

Significant research has focused on developing efficient catalysts for transesterification, particularly in the context of biodiesel production, which shares similar chemical principles. mdpi.com

Homogeneous base catalysts like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are highly effective and lead to fast reaction rates. mdpi.comui.ac.id For instance, in the synthesis of fatty acid isopropyl esters, a KOH catalyst at a concentration of 0.2% with a CPO to isopropanol molar ratio of 1:11 resulted in a high yield. ui.ac.id

Heterogeneous catalysts are also being developed to simplify product purification and catalyst reuse. researchgate.net Materials like calcium oxide (CaO) have shown excellent performance in the transesterification of soybean oil, achieving high yields. mdpi.com The use of co-solvents, such as isopropanol itself, can enhance the reaction rate by improving the miscibility of the reactants. researchgate.net Microwave-assisted transesterification has also been shown to significantly reduce reaction times compared to conventional heating methods. ui.ac.idui.ac.id

| Catalyst | Reactants | Conditions | Yield | Reference |

| KOH | Crude Palm Oil, Isopropanol | 1:11 molar ratio, 0.2% catalyst, 70°C, 5 min (microwave) | 80.5% | ui.ac.id |

| NaOH | Sunflower Oil, Ethanol (B145695) | 12:1 molar ratio, 1% catalyst, 80°C | 81.4% (first stage) | mdpi.com |

| CaO | Soybean Oil, Methanol | 0.78g catalyst, 1 hr reaction | 93% | mdpi.com |

Formation of the Cyclobutane (B1203170) Ring System Preceding Esterification

The synthesis of the cyclobutane ring is a crucial preliminary step. The inherent ring strain of the four-membered ring makes its formation challenging. baranlab.org

One common method for synthesizing cyclobutanecarboxylic acid is through the malonic ester synthesis. georganics.sk This involves the reaction of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base like sodium ethoxide to form diethyl cyclobutane-1,1-dicarboxylate. orgsyn.org This intermediate is then hydrolyzed to 1,1-cyclobutanedicarboxylic acid, which upon heating undergoes decarboxylation to yield cyclobutanecarboxylic acid. orgsyn.orgchemicalbook.comwikipedia.org Yields for the decarboxylation step are reported to be in the range of 86-91%. chemicalbook.com

Another approach is the [2+2] cycloaddition reaction. baranlab.orgorganic-chemistry.org For example, the photochemical cycloaddition of ethylene (B1197577) to acrylic acid in dichloromethane (B109758) can produce cyclobutanecarboxylic acid with a reported yield of 97%. chemicalbook.com This method often requires a photosensitizer like acetone (B3395972) or benzophenone (B1666685) to promote the reaction. baranlab.org Other synthetic strategies include the ring contraction of cyclopentanone. georganics.sk

| Precursor 1 | Precursor 2 | Method | Intermediate | Product | Yield | Reference |

| Diethyl Malonate | 1,3-Dibromopropane | Malonic Ester Synthesis | 1,1-Cyclobutanedicarboxylic acid | Cyclobutanecarboxylic acid | 86-91% (decarboxylation) | orgsyn.orgchemicalbook.com |

| Ethylene | Acrylic Acid | [2+2] Photochemical Cycloaddition | - | Cyclobutanecarboxylic acid | 97% | chemicalbook.com |

| 1,1-Cyclobutanedicarboxylic acid | - | Thermal Decarboxylation | - | Cyclobutanecarboxylic acid | 86-91% | chemicalbook.com |

[2+2] Cycloaddition Reactions in the Synthesis of Cyclobutanecarboxylates

The [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane derivatives. nih.gov This reaction involves the union of two doubly bonded molecules to form a four-membered ring. In the context of synthesizing precursors to this compound, a ketene (B1206846) or a ketene equivalent can react with an appropriate alkene.

For instance, the reaction of a ketene derived from cyclobutanecarboxylic acid with isopropanol would directly yield the target molecule. However, the generation and reaction of ketenes can be challenging. A more common approach involves the use of keteneiminium salts, which are highly reactive intermediates that readily undergo [2+2] cycloaddition with alkenes. researchgate.net The resulting cyclobutaniminium salt can then be hydrolyzed to afford the corresponding cyclobutanone, which can be further elaborated to the isopropyl ester.

Photochemical [2+2] cycloadditions represent another powerful tool. nih.gov In this approach, irradiation of an α,β-unsaturated ester with an alkene can lead to the formation of a cyclobutane ring. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of substrates and reaction conditions.

Table 1: Illustrative Examples of [2+2] Cycloaddition for Cyclobutane Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Keteneiminium salt | Ethylene | Flow chemistry | 2-Substituted cyclobutanone | researchgate.net |

| Cinnamic acid derivative | Styrylbenzothiazole derivative | Photochemical, Ba²⁺ | Unsymmetrical cyclobutane | nih.gov |

Ring Contraction or Expansion Strategies for Cyclobutane Derivatives

Ring contraction and expansion reactions offer alternative pathways to cyclobutane rings and their derivatives. ntu.ac.ukwikipedia.org These methods often start from more readily available five- or three-membered ring systems.

A notable ring contraction method is the Favorskii rearrangement of α-halocyclopentanones, which can yield cyclobutanecarboxylic acid derivatives. Subsequent esterification with isopropanol would then produce this compound. Another approach involves the photochemical Wolff rearrangement of a suitable diazoketone derived from a cyclopentanone, which contracts the ring to a cyclobutanecarboxylic acid derivative.

Conversely, ring expansion of a cyclopropylmethyl system can also lead to a cyclobutane ring. wikipedia.org For example, the treatment of a cyclopropylcarbinol with a Lewis acid can induce a rearrangement to form a cyclobutanone, a precursor for this compound. These rearrangements are often driven by the release of ring strain or the formation of a more stable carbocation intermediate. youtube.comyoutube.comyoutube.comubc.ca

Stereoselective Synthesis of Chiral Isopropyl Cyclobutanecarboxylates (if applicable)

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. Asymmetric catalysis and the use of chiral auxiliaries are the two primary strategies to achieve this goal.

Asymmetric Catalysis in Cyclobutanecarboxylate Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to induce enantioselectivity in a chemical reaction. mdpi.com For the synthesis of chiral cyclobutanecarboxylates, chiral Lewis acids or organocatalysts can be utilized in [2+2] cycloaddition reactions. nih.gov For example, a chiral Lewis acid can coordinate to one of the reactants, creating a chiral environment that directs the approach of the second reactant, leading to the preferential formation of one enantiomer of the cyclobutane product.

Recent advancements have seen the development of highly effective chiral catalysts, such as those based on cinchona alkaloids or chiral phosphoric acids, which can promote various cycloadditions with high enantioselectivity. mdpi.com

Table 2: Representative Chiral Catalysts for Asymmetric Cyclobutane Synthesis

| Catalyst Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Formation of chiral α-trifluoromethyl tertiary alcohols | mdpi.com |

| Cinchona Alkaloid Ammonium Salt | Michael Initiated Ring Closing | Bifunctional catalysis | nih.gov |

Chiral Auxiliary Approaches for Enantioselective Synthesis

The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate. numberanalytics.comsigmaaldrich.com This auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

In the context of synthesizing chiral this compound, a chiral alcohol could be used to form an ester with cyclobutanecarboxylic acid. This chiral ester would then be subjected to a reaction, such as an alkylation, where the bulky chiral auxiliary would block one face of the molecule, forcing the incoming reagent to attack from the other side. Subsequent removal of the chiral auxiliary and esterification with isopropanol would yield the desired enantiomerically enriched this compound. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric syntheses. rsc.org

Novel Synthetic Routes and Green Chemistry Considerations in this compound Production

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. mdpi.compublishing.org.inresearchgate.net This has led to the exploration of novel synthetic routes and the application of green chemistry principles to the production of fine chemicals like this compound.

Novel synthetic routes often leverage new catalytic systems or reaction conditions to improve efficiency and reduce waste. For example, photoredox catalysis has emerged as a powerful tool for initiating reactions under mild conditions, potentially offering a greener alternative to traditional methods that require harsh reagents or high temperatures.

Green Chemistry considerations in the synthesis of this compound could include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. uni-greifswald.de Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach. nih.govresearchgate.netmdpi.comnih.gov For instance, a lipase (B570770) could be used for the enantioselective esterification of cyclobutanecarboxylic acid with isopropanol.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. orientjchem.orgunibo.it

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Continuous Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. youtube.comsoci.orgazolifesciences.comnih.govnih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Reactivity and Mechanistic Transformations of Isopropyl Cyclobutanecarboxylate

Hydrolytic Reactivity: Mechanistic Studies of Ester Cleavage

The hydrolysis of isopropyl cyclobutanecarboxylate (B8599542), the cleavage of the ester bond by water, can be effectively catalyzed by either acid or base. viu.ca These reactions proceed through distinct mechanisms, leading to the formation of cyclobutanecarboxylic acid and isopropanol (B130326).

Under acidic conditions, the hydrolysis of esters like isopropyl cyclobutanecarboxylate typically proceeds via the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.net This process is the reverse of a Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. viu.ca

A molecule of water then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. viu.ca Following a proton transfer from the attacking water molecule to the isopropoxy oxygen, the C-O bond of the former ester linkage is cleaved, expelling a molecule of isopropanol, which is a good leaving group once protonated. The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield cyclobutanecarboxylic acid. viu.ca The entire process is a series of equilibrium steps, and the reaction can be driven to completion by using a large excess of water. viu.ca

Studies on the acid-catalyzed hydrolysis of related cycloalkyl esters, such as methyl cyclohexanecarboxylates, have shown that steric effects play a significant role in determining the reaction rate. researchgate.net It is reasonable to infer that the stereochemistry of the cyclobutane (B1203170) ring would similarly influence the rate of hydrolysis for this compound.

The hydrolysis of this compound in the presence of a base, a process known as saponification, generally follows the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This reaction is typically irreversible and follows second-order kinetics. quimicaorganica.org

The reaction commences with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This addition results in the formation of a tetrahedral alkoxide intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and leading to the elimination of the isopropoxide ion (⁻O-iPr) as the leaving group. The final step is a rapid, irreversible acid-base reaction where the highly basic isopropoxide ion deprotonates the newly formed cyclobutanecarboxylic acid, yielding a carboxylate salt and isopropanol. To obtain the free carboxylic acid, a final acidic workup step is required.

Kinetic studies on the alkaline hydrolysis of various esters provide insight into the factors affecting the reaction rate. The electronic and steric effects of both the acyl and alkyl portions of the ester are significant. For instance, the rates of alkaline hydrolysis of different alkyl phenylcarbazates show a clear dependence on the nature of the alkyl group. rsc.org

Table 1: Kinetic Data for Alkaline Hydrolysis of Substituted Phenylcarbazates

| Alkyl Group (R in Ar-NH-NHCOOR) | k (M⁻¹ s⁻¹) at 25°C |

|---|---|

| Methyl | 1.58 |

| Ethyl | 1.00 |

| Propyl | 0.79 |

| Chloroethyl | 10.0 |

| Trichloroethyl | 158 |

Data sourced from a study on the alkaline hydrolysis of alkyl phenylcarbazates and is presented here to illustrate the influence of the alkyl group on reactivity. rsc.org

Reduction Reactions of the Ester Moiety

The ester functionality of this compound can be reduced using various hydride reagents, leading to either the corresponding primary alcohol or, under specific conditions, the aldehyde.

The reduction of esters to primary alcohols is a common transformation achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com this compound can be reduced by LiAlH₄ to yield cyclobutanemethanol (B45166) and isopropanol. LiAlH₄ is a more potent reducing agent than sodium borohydride (B1222165) (NaBH₄), which is generally not reactive enough to reduce esters. masterorganicchemistry.comscribd.com

The mechanism involves a nucleophilic acyl substitution followed by a nucleophilic addition. masterorganicchemistry.com First, a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the isopropoxide group to form cyclobutanecarboxaldehyde (B128957). Since aldehydes are more reactive towards reduction than esters, the cyclobutanecarboxaldehyde intermediate is immediately attacked by a second hydride ion. masterorganicchemistry.comyoutube.com This second nucleophilic addition forms an alkoxide intermediate, which upon acidic workup is protonated to give the final product, cyclobutanemethanol. youtube.com

While the term "total reduction" can imply complete removal of the functional group to the alkane, in the context of ester transformations, it often refers to the reduction to the corresponding hydrocarbon. However, a more common and synthetically useful transformation is the partial reduction of the ester to an aldehyde. This selective reduction can be achieved using sterically hindered and less reactive hydride reagents, most notably Diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com

The reaction is typically carried out at low temperatures (e.g., -78 °C) with a single equivalent of DIBAL-H to prevent over-reduction to the alcohol. quimicaorganica.orgcommonorganicchemistry.com The mechanism involves the coordination of the Lewis acidic aluminum of DIBAL-H to the carbonyl oxygen, which activates the ester. A hydride is then transferred to the carbonyl carbon, forming a stable tetrahedral intermediate. chemistrysteps.com This intermediate does not collapse to the aldehyde until the aqueous workup, at which point the aldehyde is formed. By keeping the temperature low, the further reduction of the aldehyde is suppressed. reddit.com

Table 2: Reactivity of Common Hydride Reagents with Carbonyl Compounds

| Reagent | Aldehydes/Ketones | Esters | Carboxylic Acids |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Yes | No | No |

| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes (to Alcohol) | Yes (to Alcohol) |

| Diisobutylaluminum Hydride (DIBAL-H) | Yes | Yes (to Aldehyde) | Yes |

This table provides a general overview of the reactivity of common hydride reducing agents. masterorganicchemistry.comyoutube.comscribd.com

Nucleophilic Acyl Substitution Reactions Involving the Cyclobutanecarboxylate Ester

Beyond hydrolysis, the ester group of this compound is susceptible to attack by a range of other nucleophiles, leading to various cyclobutane derivatives through nucleophilic acyl substitution. These reactions generally proceed via a tetrahedral addition-elimination mechanism.

A key example is aminolysis, the reaction with amines to form amides. Kinetic and mechanistic studies on the aminolysis of Z-aryl cyclobutanecarboxylates with X-benzylamines in acetonitrile (B52724) have provided significant insights. These studies indicate that the reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate (T±). The rate-limiting step is the expulsion of the aryloxide leaving group. rsc.org The rates for cyclobutanecarboxylates were found to be consistently faster than those for the corresponding cyclopropanecarboxylates. rsc.org These findings suggest that this compound would react readily with primary or secondary amines to form the corresponding N-substituted cyclobutanecarboxamides. mnstate.educhemguide.co.uk

Table 3: Second-Order Rate Constants (k₂) for the Aminolysis of Z-Aryl Cyclobutanecarboxylates with X-Benzylamines in Acetonitrile at 55.0 °C

| X in Benzylamine | Z in Aryl Ester | k₂ x 10³ (dm³ mol⁻¹ s⁻¹) |

|---|---|---|

| p-OCH₃ | p-CH₃ | 4.45 |

| p-OCH₃ | H | 10.4 |

| p-OCH₃ | p-Cl | 43.5 |

| H | p-CH₃ | 1.83 |

| H | H | 4.17 |

| H | p-Cl | 17.5 |

| p-Cl | p-CH₃ | 0.81 |

| p-Cl | H | 1.80 |

| p-Cl | p-Cl | 7.20 |

Data adapted from a kinetic study on the aminolysis of aryl cyclobutanecarboxylates. rsc.org

Other important nucleophilic acyl substitution reactions include:

Transesterification: The reaction with another alcohol in the presence of an acid or base catalyst can replace the isopropoxy group with a different alkoxy group. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to methyl cyclobutanecarboxylate. youtube.comresearchgate.netmdpi.comresearchgate.netui.ac.id

Reaction with Organometallic Reagents: While Grignard reagents typically add twice to esters to yield tertiary alcohols, organocuprates (Gilman reagents) can be used to replace the ester group with an alkyl or aryl group, forming a ketone. youtube.comyoutube.com This provides a pathway to synthesize various cyclobutyl ketones.

Aminolysis and Amidolysis Pathways

The reaction of this compound with amines (aminolysis) or amide anions (amidolysis) provides a direct route to the corresponding cyclobutanecarboxamides. This transformation follows the general mechanism of nucleophilic acyl substitution.

Mechanism of Aminolysis:

Nucleophilic Attack: An amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom acquires a positive charge.

Proton Transfer: A second molecule of the amine or another base in the reaction mixture abstracts a proton from the positively charged nitrogen atom. Simultaneously or subsequently, the oxygen atom of the original isopropoxy group is protonated, often by the conjugate acid of the amine.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the isopropoxy group as isopropanol, a stable leaving group. The final product is a N-substituted cyclobutanecarboxamide.

The rate of aminolysis can be influenced by several factors. The reaction is typically accelerated by heating. While it can proceed without a catalyst, acid or base catalysis can be employed to enhance the reaction rate, although care must be taken to avoid side reactions. Steric hindrance on both the amine nucleophile and the ester can slow down the reaction.

Amidolysis, the reaction with pre-formed amide anions (e.g., sodium amide), is a more forceful variation of this process. The highly nucleophilic amide anion readily attacks the ester carbonyl, typically leading to a more rapid and complete conversion to the primary cyclobutanecarboxamide.

Table 1: Representative Aminolysis Reaction

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Amine (R-NH₂) | N-R-cyclobutanecarboxamide | Heat |

Grignard and Organolithium Reagent Additions

This compound readily reacts with powerful carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). Due to the high reactivity of these organometallics, the reaction typically proceeds with the addition of two equivalents of the nucleophile to yield a tertiary alcohol. masterorganicchemistry.comlibretexts.org

Mechanism of Reaction:

First Nucleophilic Addition: The Grignard or organolithium reagent attacks the carbonyl carbon of the ester, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination of Alkoxide: This intermediate is unstable and collapses. The C=O bond is reformed, and the isopropoxide group (⁻O-iPr) is eliminated as a leaving group. The product of this first stage is a ketone, specifically a cyclobutyl ketone.

Second Nucleophilic Addition: The newly formed ketone is also highly reactive towards the organometallic reagent present in the reaction mixture. youtube.comquora.com A second molecule of the Grignard or organolithium reagent immediately attacks the ketone's carbonyl carbon. quora.comyoutube.com This results in a new tetrahedral intermediate, a magnesium or lithium alkoxide.

Protonation: An acidic workup step (e.g., addition of H₃O⁺) is required to protonate the alkoxide, yielding the final tertiary alcohol product. youtube.commasterorganicchemistry.com

This double addition mechanism means it is not generally possible to stop the reaction at the ketone stage when using these highly reactive organometallic reagents. masterorganicchemistry.com The resulting tertiary alcohol has two identical R groups (from the organometallic reagent) attached to the carbinol carbon.

Table 2: Grignard Reaction with this compound

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after workup) |

| This compound | 2 equiv. R-MgX | Cyclobutyl R-ketone | Dicyclobutyl(R)methanol |

Cyclobutane Ring Opening and Rearrangement Reactions

The significant strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to reactions that lead to its cleavage, forming more stable, open-chain structures. rsc.org These transformations can be initiated by thermal or photochemical energy.

Thermal and Photochemical Ring Opening Pathways

Electrocyclic reactions provide a key pathway for the ring-opening of cyclobutane derivatives. masterorganicchemistry.com These reactions involve the conversion of a sigma (σ) bond into a pi (π) bond, leading to the formation of a conjugated diene. The stereochemical outcome of these pericyclic reactions is governed by the Woodward-Hoffmann rules and depends on whether the reaction is induced by heat or light. wikipedia.orgresearchgate.netimperial.ac.uk

Thermal Ring Opening: When heated, cyclobutene (B1205218) derivatives typically undergo a conrotatory ring-opening. In this process, the substituents at the termini of the breaking σ-bond rotate in the same direction (both clockwise or both counter-clockwise). For a substituted cyclobutane like this compound to undergo this reaction, it would first need to be converted to a cyclobutene derivative. Without unsaturation in the ring, thermal cleavage of the C-C sigma bonds requires very high temperatures and often leads to complex product mixtures through radical mechanisms, rather than a concerted electrocyclic process.

Photochemical Ring Opening: Under photochemical conditions (irradiation with UV light), the ring-opening of cyclobutenes proceeds via a disrotatory mechanism, where the substituents rotate in opposite directions. masterorganicchemistry.comresearchgate.net This change in stereochemical preference is due to the excitation of an electron to a higher energy molecular orbital (the HOMO of the excited state), which has a different symmetry than the ground state HOMO. wikipedia.org Simple cyclobutenes have been shown to undergo nonstereospecific ring-opening upon irradiation with far-UV light. osti.gov Like the thermal pathway, applying this to this compound would necessitate prior modification to introduce a double bond within the ring. Direct photochemical C-C bond cleavage of the saturated cyclobutane ring is possible but can be non-selective. rsc.org

The photochemical ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) is a well-studied example of this type of pericyclic reaction, highlighting the role of specific electronic states in driving the isomerization process. nih.gov

Isomerization and Skeletal Rearrangements

The carbon framework of cyclobutane derivatives can undergo reorganization, or skeletal rearrangement, to form different cyclic or acyclic structures. cambridgescholars.com These reactions are often driven by the formation of a more stable intermediate, such as a less-strained ring or a stabilized carbocation.

In principle, rearrangements involving this compound could occur under conditions that generate an electron-deficient center. For example, acid-catalyzed reactions could lead to the formation of a carbocation, which might then rearrange. A common type of rearrangement is the Wagner-Meerwein shift, where an alkyl group or hydride migrates to an adjacent carbocation center. In the context of a cyclobutane ring, this could potentially lead to ring expansion (forming a cyclopentyl cation) or ring contraction (forming a cyclopropylmethyl cation). The specific pathway taken would depend on the substitution pattern and the stability of the resulting carbocationic intermediates.

However, skeletal rearrangements of simple, unsubstituted cyclobutanes are not common under typical laboratory conditions and often require specific catalysts or forcing conditions. The presence of the ester group in this compound would also influence the course of such rearrangements.

Derivatization Studies: Synthesis of New Compounds from this compound

This compound can serve as a starting material for the synthesis of more complex molecules through modifications at either the ester functional group or the cyclobutane ring itself.

Modification at the Cyclobutane Ring System

While reactions at the ester are more common, the C-H bonds of the cyclobutane ring can also be functionalized, although this often requires more specialized reagents. The fluxional nature of the cyclobutane ring can make stereochemical control challenging. baranlab.org

One potential avenue for modification is through free-radical halogenation. In this type of reaction, a halogen (like bromine) is introduced onto the ring, typically at a tertiary carbon if one is present, under UV light or with a radical initiator. This would create a halogenated derivative that could then undergo further substitution or elimination reactions.

Another approach involves C-H activation or functionalization, a modern synthetic strategy that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. While specific examples involving this compound are not widely documented in general literature, this logic has been applied to synthesize complex natural products containing the cyclobutane motif. baranlab.org For instance, a related compound, isopropyl cyanoacetate, has been used in multi-step syntheses involving the construction and functionalization of cyclic systems. researchgate.net The presence of the ester group would need to be compatible with the chosen C-H activation conditions.

Functionalization of the Ester Group

The ester moiety of this compound is a versatile functional group that can undergo a variety of transformations, allowing for the synthesis of other important cyclobutane derivatives. Key reactions include hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, conversion to other esters via transesterification, and reaction with organometallic reagents to form tertiary alcohols. These transformations typically proceed via nucleophilic acyl substitution or nucleophilic addition at the electrophilic carbonyl carbon.

Hydrolysis to Cyclobutanecarboxylic Acid

The hydrolysis of this compound to yield cyclobutanecarboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base.

Under basic conditions, the reaction proceeds through a saponification mechanism. A hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the isopropoxide as the leaving group. A final acid-base reaction between the newly formed carboxylic acid and the isopropoxide or another base molecule yields the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final cyclobutanecarboxylic acid product.

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks the activated carbonyl group, forming a tetrahedral intermediate. After a proton transfer, isopropanol is eliminated as a leaving group, and subsequent deprotonation of the resulting species yields cyclobutanecarboxylic acid.

While specific studies on the hydrolysis of this compound are not prevalent, research on analogous compounds such as diethyl 1,1-cyclobutanedicarboxylate demonstrates that this transformation is efficient. The hydrolysis and subsequent decarboxylation of diethyl 1,1-cyclobutanedicarboxylate can produce cyclobutanecarboxylic acid in yields exceeding 80%. orgsyn.org

Table 1: Representative Conditions for Hydrolysis of Cyclobutane Esters

| Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Diethyl 1,1-cyclobutanedicarboxylate | KOH | Water, Ethanol (B145695) | Reflux, 20 h | Cyclobutanecarboxylic Acid (after decarboxylation) | >80% | orgsyn.org |

Reduction to Cyclobutylmethanol

The ester group of this compound can be reduced to a primary alcohol, cyclobutylmethanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. masterorganicchemistry.combyjus.com Softer reducing agents like sodium borohydride are generally not reactive enough to reduce esters.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the isopropoxide leaving group to form an intermediate aldehyde (cyclobutanecarbaldehyde). The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride, leading to the formation of a lithium alkoxide intermediate. A final aqueous or acidic workup protonates the alkoxide to yield the primary alcohol, cyclobutylmethanol. youtube.comyoutube.com Because two equivalents of hydride are added, the reaction consumes a significant amount of the reducing agent.

Table 2: Representative Conditions for Ester Reduction

| Substrate | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Generic Ester (RCOOR') | 1) LiAlH₄ (excess) 2) H₂O or H₃O⁺ workup | Anhydrous Diethyl Ether or THF | Initial cooling (ice bath), then warming to room temp. | Primary Alcohol (RCH₂OH) | masterorganicchemistry.combyjus.comadichemistry.com |

Transesterification

Transesterification is a process where the isopropoxy group (-OCH(CH₃)₂) of this compound is exchanged with a different alkoxy group from another alcohol. This equilibrium reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium hydroxide or an alkoxide). mdpi.com

In a base-catalyzed mechanism, a nucleophilic alkoxide (RO⁻) attacks the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the original isopropoxide ion, forming the new ester and regenerating the base catalyst. To drive the equilibrium toward the desired product, the reactant alcohol is typically used in large excess. mdpi.com

Microwave-assisted transesterification has been shown to significantly accelerate this reaction. For instance, the transesterification of oils with isopropanol can achieve high yields in minutes under microwave irradiation, compared to hours with conventional heating. ui.ac.idui.ac.id

Table 3: Research Findings on Transesterification with Isopropanol

| Substrate | Alcohol (Molar Ratio) | Catalyst (% w/w) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Crude Palm Oil | Isopropanol (11:1) | KOH (0.2%) | Microwave, 5 min | Fatty Acid Isopropyl Esters | 80.5% | ui.ac.idui.ac.id |

| Canola Oil | Methanol (6:1) with Isopropanol (10 wt%) as co-solvent | KOH (1.0%) | 30 °C | Fatty Acid Methyl Esters | High | researchgate.net |

Reaction with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX), provides a powerful method for carbon-carbon bond formation and the synthesis of tertiary alcohols. masterorganicchemistry.com

Unlike the reaction with aldehydes and ketones, which adds one equivalent of the Grignard reagent, esters react with two equivalents. youtube.comquora.com The mechanism begins with the nucleophilic addition of the Grignard reagent to the ester carbonyl, forming a tetrahedral intermediate. youtube.com This intermediate collapses and eliminates the isopropoxide leaving group to produce a ketone (cyclobutyl alkyl ketone). This newly formed ketone is more reactive than the starting ester and immediately reacts with a second molecule of the Grignard reagent. masterorganicchemistry.com This second nucleophilic addition leads to a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol. The two alkyl groups added from the Grignard reagent are identical. youtube.com

Table 4: Representative Conditions for Grignard Reaction with Esters

| Substrate | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Generic Ester (RCOOR') | 1) Grignard Reagent (R''MgX, ≥2 equivalents) 2) H₃O⁺ workup | Anhydrous Diethyl Ether or THF | Dry, inert atmosphere | Tertiary Alcohol (RR''₂COH) | masterorganicchemistry.comlibretexts.orglibretexts.org |

Spectroscopic and Chromatographic Methodologies for Isopropyl Cyclobutanecarboxylate Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the chemical environment of protons and the carbon framework.

Proton (¹H) NMR Spectroscopy for Chemical Environment Determination

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms in a molecule. In the case of isopropyl cyclobutanecarboxylate (B8599542), the ¹H NMR spectrum is expected to show distinct signals for the protons of the isopropyl group and the cyclobutane (B1203170) ring.

The isopropyl moiety would exhibit a septet for the single proton on the secondary carbon, resulting from coupling to the six equivalent protons of the two methyl groups. These methyl groups would, in turn, appear as a doublet. The protons on the cyclobutane ring would present more complex splitting patterns due to their diastereotopic nature and coupling to each other. The proton alpha to the carbonyl group is expected to be the most downfield of the ring protons due to the electron-withdrawing effect of the ester functionality.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Isopropyl Cyclobutanecarboxylate

| Proton | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| Isopropyl CH | 4.8 - 5.1 | Septet | 1H |

| Isopropyl CH₃ | 1.2 - 1.3 | Doublet | 6H |

| Cyclobutane CH (alpha to C=O) | 2.8 - 3.2 | Multiplet | 1H |

| Cyclobutane CH₂ | 1.8 - 2.4 | Multiplet | 6H |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the isopropyl group, and the carbons of the cyclobutane ring. The carbonyl carbon will appear significantly downfield. Based on data for similar esters like isopropyl butyrate (B1204436), the carbons of the isopropyl group are anticipated at specific chemical shifts. chemicalbook.comhmdb.caaist.go.jp The carbons of the cyclobutane ring will have shifts influenced by ring strain and their proximity to the ester group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Isopropyl CH | 65 - 70 |

| Cyclobutane CH (alpha to C=O) | 40 - 45 |

| Cyclobutane CH₂ | 20 - 30 |

| Isopropyl CH₃ | 20 - 25 |

Note: Predicted values are based on analogous structures such as isopropyl butyrate and general principles of ¹³C NMR spectroscopy. chemicalbook.comhmdb.caaist.go.jp

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the isopropyl CH septet and the CH₃ doublet. It would also map the intricate coupling network among the protons on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each proton signal would show a correlation to the carbon signal of the atom it is attached to. For example, the isopropyl CH proton signal would correlate with the isopropyl CH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. For instance, the protons of the isopropyl methyl groups would show a correlation to the isopropyl CH carbon and also to the carbonyl carbon, confirming the ester linkage. The proton alpha to the carbonyl on the cyclobutane ring would show a correlation to the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. The position of this band is sensitive to the electronic and steric environment. For a saturated ester, this stretching vibration typically appears in the range of 1735-1750 cm⁻¹. The presence of the cyclobutane ring may slightly alter this frequency.

Characterization of Cyclobutane Ring Vibrations

The cyclobutane ring itself gives rise to a series of characteristic vibrations, although they can sometimes be weak and overlap with other signals. docbrown.info The C-H stretching vibrations of the CH₂ groups in the ring are expected around 2850-3000 cm⁻¹. docbrown.info Additionally, various bending and deformation vibrations of the cyclobutane ring can be observed in the fingerprint region (below 1500 cm⁻¹). docbrown.infodtic.mil Studies on substituted cyclobutanes have aimed to identify characteristic absorption regions to confirm the presence of the cyclobutane ring system. dtic.milaip.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group/Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| Cyclobutane Ring Vibrations | Fingerprint Region (<1500) | Variable |

Note: Expected absorption ranges are based on general IR spectroscopy principles and data from related compounds.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For a molecule like this compound, both "hard" and "soft" ionization techniques provide complementary information regarding its molecular identity and structural features.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Studies

Electron Ionization (EI) is a high-energy ionization technique that results in extensive fragmentation of the analyte molecule. The resulting mass spectrum is a unique "fingerprint" that can be used for structural elucidation and identification. The fragmentation of esters under EI conditions is well-understood and typically involves characteristic cleavage pathways. nih.govresearchgate.net

For this compound, the molecular ion (M•+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (142.20 g/mol ). However, due to the high energy of EI, the molecular ion peak may be of low intensity or even absent. youtube.com The major fragmentation pathways anticipated for this compound are:

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For esters, this can result in the loss of the alkoxy group (-OR) or the alkyl group from the carboxylic acid moiety. The most common α-cleavage for esters is the loss of the alkoxy group to form a stable acylium ion. nih.gov In the case of this compound, this would involve the loss of the isopropoxy radical (•OCH(CH₃)₂) to form the cyclobutanecarbonyl cation at m/z 83.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds containing a γ-hydrogen. libretexts.org In this compound, a hydrogen atom from the cyclobutyl ring can be transferred to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond, leading to the elimination of a neutral alkene (ethene, C₂H₄) and the formation of a radical cation. A similar rearrangement has been observed for ethyl cyclobutanecarboxylate, which shows a fragment resulting from this process. bartleby.com

Fragmentation of the Isopropyl Group: The isopropyl group can undergo fragmentation, leading to the loss of a methyl radical (•CH₃) to form an ion at m/z 127, or the loss of propene (C₃H₆) via a rearrangement, resulting in an ion at m/z 100.

Fragmentation of the Cyclobutane Ring: The cyclobutane ring itself can undergo fragmentation. A characteristic fragmentation of cyclobutane is the cleavage into two ethene molecules. docbrown.info In the context of this compound, this could lead to various smaller fragments. The NIST WebBook provides the mass spectrum of isopropylcyclobutane, a substructure of the target molecule, which shows characteristic fragments that could also appear in the spectrum of this compound. nist.gov

A hypothetical fragmentation pattern for this compound based on these principles is summarized in the table below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion |

| 127 | [C₇H₁₁O₂]⁺ | Loss of •CH₃ from the isopropyl group |

| 100 | [C₅H₈O₂]⁺• | Loss of propene (C₃H₆) from the isopropyl group |

| 83 | [C₅H₇O]⁺ | α-Cleavage: Loss of •OCH(CH₃)₂ |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclobutane ring |

Electrospray Ionization (ESI) Mass Spectrometry for Molecular Ion Detection

Electrospray Ionization (ESI) is a "soft" ionization technique that typically imparts less energy to the analyte molecule compared to EI. nih.gov This results in minimal fragmentation and often allows for the clear observation of the molecular ion, or more commonly, a protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺). nih.gov

For a relatively nonpolar molecule like this compound, ESI is generally less sensitive than for polar compounds. However, with appropriate solvent systems, ESI can be used to ionize nonpolar analytes. researchgate.net The use of a protic solvent like methanol (B129727) in conjunction with a less polar solvent can facilitate the formation of protonated molecules.

In a typical positive ion mode ESI-MS experiment, this compound (MW = 142.20) would be expected to show a prominent peak at m/z 143.21, corresponding to the protonated molecule [C₈H₁₄O₂ + H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy. Due to the soft nature of ESI, significant fragmentation is generally not expected, making it an excellent technique for confirming the molecular weight of the compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) for Purity and Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.netexlibrisgroup.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the stationary phase and the mobile gas phase.

The retention time (RT) in GC is a characteristic property of a compound under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for its identification. nih.govnih.gov For this compound, a nonpolar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a polyethylene (B3416737) glycol stationary phase, would be suitable. The retention time would be influenced by the compound's boiling point and its interaction with the stationary phase. Given its molecular weight and structure, it is expected to be a volatile ester amenable to GC analysis.

GC coupled with a Flame Ionization Detector (FID) is a standard method for quantifying the purity of organic compounds. exlibrisgroup.com The area of the peak corresponding to this compound would be proportional to its concentration in the sample. Any impurities present would appear as separate peaks, allowing for their detection and quantification.

| Parameter | Typical Conditions for GC Analysis |

| Column | Nonpolar (e.g., DB-1, HP-5) or medium-polarity (e.g., DB-WAX) capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50-100 °C, ramped to 250-300 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations (if applicable)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for the purity assessment of this compound. researchgate.netchromatographyonline.com For a relatively nonpolar compound like this ester, reversed-phase HPLC is the most common mode. sielc.com In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The compound is separated based on its hydrophobicity, with more nonpolar compounds having longer retention times.

The purity of an this compound sample can be determined by the relative area of its peak in the chromatogram, typically detected using a UV detector (if the molecule has a chromophore) or a more universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

Furthermore, if this compound were synthesized in a way that could lead to enantiomers (for example, if the cyclobutane ring is substituted to create a chiral center), chiral HPLC would be the method of choice for separating these enantiomers. nih.govchromatographyonline.comnih.govyoutube.com This would involve the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. nih.gov The mobile phase for chiral separations can be a normal-phase solvent system (e.g., hexane (B92381)/isopropanol) or a reversed-phase system, depending on the specific CSP and the analyte. nih.govchromatographyonline.com

| Parameter | Typical Conditions for HPLC Analysis |

| Mode | Reversed-Phase |

| Column | C18 or C8, 3-5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of water and acetonitrile/methanol |

| Detector | UV (if applicable), RID, ELSD, or MS |

| Chiral Separation | Chiral Stationary Phase (e.g., polysaccharide-based) with appropriate mobile phase |

X-ray Crystallography (if applicable) for Solid-State Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. researchgate.netresearchgate.net This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystalline lattice. researchgate.net For X-ray crystallography to be applicable, the compound must first be obtained as a high-quality single crystal.

If a suitable crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds in the molecule.

Conformation: The preferred spatial arrangement of the cyclobutane ring and the isopropyl ester group in the solid state. This would reveal the puckering of the cyclobutane ring and the orientation of the ester substituent.

Intermolecular interactions: The way in which the molecules pack together in the crystal lattice, including any hydrogen bonds or other non-covalent interactions.

As of the current literature survey, no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD). However, the technique remains a powerful tool for unambiguous structural confirmation should a crystalline sample become available.

Computational Chemistry and Theoretical Investigations of Isopropyl Cyclobutanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of isopropyl cyclobutanecarboxylate (B8599542) would provide valuable insights into its electronic nature. Such a study would typically calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can map the electrostatic potential (ESP) surface, revealing the distribution of electron density across the molecule. This would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule might interact with other reagents. Natural Bond Orbital (NBO) analysis could also be employed to quantify the charge distribution on each atom.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Isopropyl Cyclobutanecarboxylate

| Property | Hypothetical Value | Significance |

| HOMO Energy | Not Available | Indicates the ability to donate electrons. |

| LUMO Energy | Not Available | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Not Available | Relates to chemical reactivity and stability. |

| Dipole Moment | Not Available | Quantifies the overall polarity of the molecule. |

Ab Initio Methods for Energy and Geometrical Optimization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide highly accurate predictions of the geometry and energy of this compound.

An ab initio geometrical optimization would yield precise bond lengths, bond angles, and dihedral angles for the molecule's most stable three-dimensional structure. These optimized geometries are the foundation for further computational analysis, including frequency calculations to confirm that the structure is a true energy minimum.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclobutane (B1203170) ring and the isopropyl ester group means that this compound can exist in multiple spatial arrangements, or conformations.

Exploration of Stable Conformers of this compound

A systematic conformational search would be required to identify the various stable conformers of this molecule. The puckered nature of the cyclobutane ring, combined with the rotation around the C-O and C-C single bonds of the isopropyl group, would lead to several potential energy minima. Computational methods can systematically rotate these bonds and perform energy minimizations to locate all low-energy conformers.

Energy Landscapes and Intramolecular Interactions

Once the stable conformers are identified, their relative energies can be calculated to determine their populations at a given temperature. This would reveal the most likely shape of the molecule. The energy landscape would also map the transition states that connect these conformers, providing insight into the flexibility of the molecule. Analysis of these conformers would also highlight any significant intramolecular interactions, such as steric hindrance between the isopropyl group and the cyclobutane ring, which would influence their relative stabilities.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| Conformer A | Axial Isopropyl | Not Available |

| Conformer B | Equatorial Isopropyl | Not Available |

| Conformer C | Gauche Isopropyl Orientation | Not Available |

Theoretical Studies of Reaction Mechanisms Involving this compound

Computational chemistry can be a powerful tool to elucidate the step-by-step pathways of chemical reactions. For this compound, theoretical studies could investigate reactions such as ester hydrolysis or thermal decomposition. By mapping the potential energy surface of the reaction, chemists can identify the transition state structures, calculate activation energies, and predict reaction rates. This provides a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. For example, a theoretical study could determine whether a reaction proceeds through a concerted or a stepwise mechanism.

Transition State Characterization for Ester Hydrolysis or Reduction

The hydrolysis and reduction of esters are fundamental organic reactions. Characterizing the transition states of these reactions for this compound is crucial for predicting its reactivity. While specific computational studies on the transition state of this compound are not widely available in publicly accessible literature, general principles of ester reaction mechanisms provide a strong framework for understanding these processes.

Ester Hydrolysis: The hydrolysis of an ester can proceed through different mechanisms, such as the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) or AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathways. Both involve the formation of a tetrahedral intermediate. Computational studies on similar systems, like the hydrolysis of a cyclobutane-fused lactone, have been performed using Density Functional Theory (DFT) to model the reaction pathways. nih.gov These studies indicate that the BAC2 and AAC2 mechanisms, both involving two-step reactions, are the most probable routes. nih.gov For this compound, a computational approach would involve modeling the nucleophilic attack of a hydroxide (B78521) ion (for basic hydrolysis) or a water molecule (for acid-catalyzed hydrolysis) on the carbonyl carbon. The transition state would be the energy maximum on the path to the tetrahedral intermediate. Calculations would typically employ methods like DFT with an appropriate basis set and a solvent model to account for the reaction environment. nih.govnih.gov The geometry of the transition state, characterized by the partial formation of the new bond with the nucleophile and the partial breaking of the carbonyl π-bond, and its associated imaginary vibrational frequency are key outputs of these calculations. acs.org

Ester Reduction: The reduction of esters to alcohols, typically with reagents like lithium aluminum hydride (LiAlH₄), also proceeds through a nucleophilic acyl substitution mechanism. libretexts.org A hydride ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then expels the alkoxy group to form an aldehyde. The aldehyde is subsequently reduced to the primary alcohol. libretexts.org Computational modeling of this process for this compound would involve locating the transition states for both the initial hydride attack and the subsequent reduction of the intermediate aldehyde. Quantum mechanical calculations can elucidate the energy barriers for these steps. Studies on the reduction of esters using borane (B79455) catalysts have utilized computational analysis to confirm the operative mechanism, highlighting the power of these theoretical tools. acs.org

Computational Modeling of Cyclobutane Ring Transformations

The cyclobutane ring is characterized by significant ring strain, which can drive various chemical transformations. Computational modeling is essential for understanding the energetics and mechanisms of these reactions.

Ring-Opening Reactions: Thermally induced electrocyclic ring-opening of cyclobutene (B1205218) derivatives to 1,3-butadienes is a well-studied transformation. acs.orgacs.orgresearchgate.net Theoretical studies, often using ab initio molecular orbital calculations, have been pivotal in explaining the torquoselectivity (the preference for inward or outward rotation of substituents) of these reactions. acs.orgacs.org While this compound does not have the double bond of cyclobutene, the principles of strain-release driving reactions are still applicable. Computational investigations into the ring-opening of cyclobutane itself have been conducted, proposing a biradical mechanism. arxiv.org For a substituted cyclobutane like this compound, computational models could explore the homolytic cleavage of a C-C bond in the ring, leading to a 1,4-diradical intermediate, and subsequently map the potential energy surface for its further reactions.

Rearrangements and Other Transformations: The strained four-membered ring can participate in various rearrangements. For instance, computational studies on the base-catalyzed reactions of cyclobutane-1,2-dione have explored ring contraction to a cyclopropanecarboxylate (B1236923) derivative. beilstein-journals.org While a different system, this demonstrates the utility of computational chemistry in predicting and rationalizing complex skeletal reorganizations of cyclobutane-containing molecules. Modeling such transformations for this compound would involve identifying potential reaction pathways, locating the transition states for each step, and calculating the activation energies to determine the most favorable routes.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict NMR parameters with a useful degree of accuracy.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from similar structures. The actual values would need to be determined by specific quantum chemical calculations.

Hypothetical Calculated NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | ~175 |

| Isopropyl CH | ~4.9 | ~68 |

| Isopropyl CH₃ | ~1.2 | ~22 |

| Cyclobutane CH (α to C=O) | ~3.0 | ~45 |

| Cyclobutane CH₂ (β to C=O) | ~2.2 | ~25 |

Coupling Constants: The calculation of spin-spin coupling constants (J-couplings) is more computationally demanding than chemical shift prediction. However, it can provide valuable structural information. Theoretical methods can predict these values, which depend on the dihedral angles between coupled nuclei, as dictated by the Karplus relationship. researchgate.net

Predicted Vibrational Frequencies (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities.

A harmonic vibrational analysis is typically performed at the same level of theory used for geometry optimization. q-chem.comuni-rostock.de The calculation yields a set of vibrational frequencies corresponding to the normal modes of the molecule. A key feature for this compound would be the strong IR absorption band corresponding to the C=O stretching vibration of the ester group. Theoretical studies on ester hydrolysis have estimated the carbonyl stretching frequency in the transition state to be around 1300 ± 100 cm⁻¹, a significant decrease from the ground state value, reflecting the weakening of the C=O bond. arkat-usa.orgresearchgate.net

A hypothetical table of some key predicted vibrational frequencies for this compound is provided below.

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretch | ~1735 | Strong (IR) |

| C-O Stretch (Ester) | ~1200-1100 | Strong (IR) |

| C-H Stretch (Aliphatic) | ~2950-2850 | Medium (IR) |

It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are frequently scaled by an empirical factor to improve agreement with experimental data. uni-rostock.de These computational predictions are invaluable for interpreting experimental spectra and for understanding the vibrational characteristics of the molecule.

Isopropyl Cyclobutanecarboxylate As a Synthetic Intermediate and Building Block

Role in the Total Synthesis of Complex Organic Molecules

The inherent strain of the cyclobutane (B1203170) ring makes it an attractive precursor for ring-opening and ring-expansion reactions, providing access to a diverse array of molecular scaffolds. This has been effectively leveraged in the total synthesis of intricate natural products and biologically significant molecules.

Precursor to Natural Products and Biologically Active Scaffolds

The cyclobutane motif is present in a range of natural products, many of which exhibit interesting biological activities. semanticscholar.orgnih.gov Synthetic strategies often employ cyclobutane derivatives, such as isopropyl cyclobutanecarboxylate (B8599542), as starting materials to construct these complex targets. The ester group can be readily transformed into other functionalities or can act as a handle for introducing additional complexity. For instance, the reduction of the ester to an alcohol, followed by oxidation, can yield the corresponding aldehyde or carboxylic acid, which are versatile intermediates for carbon-carbon bond formation and other transformations.

The strategic use of cyclobutane derivatives allows for the efficient assembly of core structures found in natural products. These strategies often rely on the controlled cleavage or rearrangement of the four-membered ring to generate larger, more complex ring systems. nih.gov This approach highlights the utility of isopropyl cyclobutanecarboxylate as a latent source of structural complexity, enabling chemists to access challenging molecular targets.

Utilization in Multistep Stereoselective Syntheses

The synthesis of complex molecules often requires precise control over the three-dimensional arrangement of atoms, a concept known as stereoselectivity. This compound and its derivatives have proven to be valuable substrates in stereoselective reactions. The rigid framework of the cyclobutane ring can influence the facial selectivity of reactions, allowing for the preferential formation of one stereoisomer over others.

Recent advancements have demonstrated the stereospecific synthesis of multi-substituted cyclobutanes from other cyclic precursors, which can then be further elaborated. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. The resulting enantiomerically enriched cyclobutane derivatives are crucial building blocks for the synthesis of chiral drugs and other biologically active molecules. The development of such stereoselective methodologies underscores the importance of cyclobutane intermediates in modern asymmetric synthesis. nih.gov

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of the cyclobutane ring has spurred the development of innovative synthetic methods. These new strategies often focus on the direct functionalization of the carbocyclic core, providing more efficient and atom-economical routes to valuable compounds.

C-H Functionalization Strategies Involving Cyclobutanecarboxylates

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of typically inert carbon-hydrogen bonds into new functional groups. nih.gov This approach avoids the need for pre-functionalized starting materials, leading to more concise and efficient synthetic routes. Research has shown that the C-H bonds of cyclobutanes can be selectively functionalized using transition metal catalysts. nih.gov

In the context of cyclobutanecarboxylates, the ester group can act as a directing group, guiding the catalyst to a specific C-H bond. acs.org This allows for regioselective and stereoselective transformations that would be difficult to achieve using traditional methods. These C-H functionalization strategies have been applied to the synthesis of complex cyclobutane derivatives, highlighting the potential of this approach for rapidly building molecular complexity. nih.govnih.gov

Cross-Coupling Reactions at the Cyclobutane Ring

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org While traditionally applied to sp2-hybridized carbons, recent advancements have extended their scope to include strained sp3-hybridized systems like cyclobutanes.

Nickel-catalyzed cross-coupling reactions, for example, have been developed for the ring-opening of cyclobutanones, providing access to chiral molecules. nih.gov Although not directly involving this compound, these studies demonstrate the feasibility of engaging the cyclobutane core in cross-coupling chemistry. The development of methods for the direct cross-coupling of cyclobutyl halides or triflates, which can be derived from cyclobutanecarboxylic acids, would represent a significant advance in the field. Such reactions would provide a powerful tool for the synthesis of highly substituted cyclobutane derivatives. mdpi.com

Cyclobutanecarboxylate Derivatives in Materials Science Research

Beyond its applications in small molecule synthesis, the cyclobutane motif is also finding a place in materials science. The unique structural and reactive properties of cyclobutane derivatives make them attractive monomers for the synthesis of specialized polymers.

The incorporation of cyclobutane rings into a polymer backbone can impart unique properties to the resulting material. For example, the rigid and strained nature of the cyclobutane unit can influence the thermal and mechanical properties of the polymer. While direct studies on polymers derived specifically from this compound are not widely reported, the broader class of cyclobutane-containing polymers is an active area of research. nih.govresearchgate.net